molecular formula C18H19NO8 B14752461 4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester CAS No. 858-97-9

4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester

Katalognummer: B14752461
CAS-Nummer: 858-97-9
Molekulargewicht: 377.3 g/mol
InChI-Schlüssel: WZBIHUIGGRGCDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester is a complex organic compound with the molecular formula C18H19NO8. This compound is known for its unique structure, which includes a quinolizine core with multiple carboxylic acid ester groups. It is used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4H-Quinolizine-1,2,3,4-tetracarboxylic acid, 6-methyl-, tetramethyl ester is unique due to the presence of a methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different properties and applications compared to similar compounds .

Eigenschaften

CAS-Nummer

858-97-9

Molekularformel

C18H19NO8

Molekulargewicht

377.3 g/mol

IUPAC-Name

tetramethyl 6-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C18H19NO8/c1-9-7-6-8-10-11(15(20)24-2)12(16(21)25-3)13(17(22)26-4)14(19(9)10)18(23)27-5/h6-8,14H,1-5H3

InChI-Schlüssel

WZBIHUIGGRGCDV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC2=C(C(=C(C(N12)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.